Lipophilicity and Predicted Pharmacokinetic Profile: N-Ethyl vs. N-Methyl Comparator
N-Ethylbenzanilide exhibits significantly higher lipophilicity compared to its N-methyl analog (N-methyl-N-phenylbenzamide). This is a class-level inference based on the well-established principle that adding a methylene (-CH2-) group to an alkyl chain increases logP. The target compound has a reported logP of 2.66 [1] or 2.90 , whereas the N-methyl analog would be predicted to have a lower logP. This difference in lipophilicity directly impacts membrane permeability and metabolic stability, which are critical for biological activity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | logP = 2.66 [1] or 2.90 |
| Comparator Or Baseline | N-Methyl-N-phenylbenzamide (Predicted logP < 2.66 based on a methylene group deletion) |
| Quantified Difference | Predicted difference of at least 0.5 logP units, which corresponds to a >3-fold difference in octanol-water partition coefficient. |
| Conditions | Calculated/predicted values from authoritative sources. |
Why This Matters
Higher lipophilicity can be a key differentiator for researchers selecting a compound for enhanced membrane permeability or specific ADME profiles.
- [1] SIELC Technologies. N-Ethylbenzanilide. Retrieved from sielc.com. View Source
